molecular formula C19H20ClN3O3S3 B3309115 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 941896-68-0

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B3309115
CAS No.: 941896-68-0
M. Wt: 470 g/mol
InChI Key: IECIWDOHIIHIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-linked piperidine-4-carboxamide derivative featuring a 5-chlorothiophene-2-sulfonyl group and a 5,7-dimethylbenzothiazole moiety. The synthesis of such compounds typically involves sulfonamide coupling and heterocyclic modifications, as seen in related analogs .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S3/c1-11-9-12(2)17-14(10-11)21-19(28-17)22-18(24)13-5-7-23(8-6-13)29(25,26)16-4-3-15(20)27-16/h3-4,9-10,13H,5-8H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECIWDOHIIHIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Chlorothiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine derivative with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms, particularly those involving sulfonyl and benzothiazole functionalities.

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzothiazole moiety can interact with aromatic residues through π-π stacking, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Containing Analogs

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)
  • Structural Similarities : Shares the 5-chlorothiophene-2-sulfonyl group but replaces the piperidine-4-carboxamide with an acetamide linker and an indole core.
  • Synthesis : Prepared via sulfonamide coupling (39% yield after HPLC purification) .
1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (Compound 9)
  • Structural Similarities : Contains a piperidine-4-carboxamide core and 5-chlorothiophenyl group but substitutes the benzothiazole with an oxadiazole ring.
  • Synthesis : Uses EDC/DMAP coupling agents (yield unspecified) .
  • Key Differences : The oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce π-π stacking interactions compared to the benzothiazole in the target compound.

Piperidine-4-Carboxamide Derivatives

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structural Similarities : Shares the piperidine-4-carboxamide backbone but lacks the sulfonamide and benzothiazole groups.
  • Key Differences : The naphthalene and fluorobenzyl substituents likely enhance lipophilicity, contrasting with the polar sulfonamide and dimethylbenzothiazole in the target compound.
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
  • Structural Similarities : Features a thiazole-carboxamide scaffold but replaces piperidine with a cyclopropane ring.
  • Synthesis : Utilizes HATU/DIPEA coupling (95% purity after HPLC) .
  • Key Differences : The rigid cyclopropane may restrict conformational flexibility compared to the piperidine ring, influencing binding kinetics.

Comparative Analysis of Key Properties

Table 2: Hypothesized Pharmacological Properties*

Compound Likely Target Class Selectivity Drivers Potential Advantages
Target Compound Kinase/Protease Inhibitor Benzothiazole (planar aromaticity), dimethyl groups (metabolic stability) Enhanced selectivity for hydrophobic binding pockets
Compound 33 COX Inhibitor (indole-based) Indole core (prostaglandin mimicry) Improved solubility due to acetamide
Compound 9 Antiviral Agent Oxadiazole (metabolic resistance) Electron-deficient heterocycle for stable interactions
(R)-N-(4-Fluorobenzyl) analog SARS-CoV-2 Inhibitor Naphthalene (hydrophobic interactions) Broad-spectrum antiviral potential

Biological Activity

The compound 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS Number: 1006262-27-6) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H26ClN3O4S3C_{22}H_{26}ClN_{3}O_{4}S_{3}, with a molecular weight of 528.107 g/mol . The structural features include a piperidine ring, a benzothiazole moiety, and a chlorothiophene sulfonyl group. These functional groups contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H26ClN3O4S3
Molecular Weight528.107 g/mol
CAS Number1006262-27-6
SMILESCOCCN1\C(=N/C(=O)...
InChIInChI=1S/C22H26ClN3...

Antibacterial Activity

Studies have shown that compounds similar to the one exhibit significant antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial growth through various mechanisms, including interference with folic acid synthesis.

In a comparative study, synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

  • Acetylcholinesterase (AChE) Inhibition : Compounds from this class have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The sulfonamide moiety contributes to urease inhibition, which can be beneficial in treating urinary tract infections .

Antitumor Activity

Recent studies have explored the antitumor potential of similar compounds. For instance, derivatives containing the benzothiazole structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism may involve apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on human lung cancer cell lines (A549, HCC827). Results indicated that certain derivatives exhibited high antitumor activity with IC50 values ranging from 6.26 μM to 20.46 μM across different assays .
  • Binding Studies : Bovine serum albumin (BSA) binding studies revealed strong interactions between the compound and BSA, suggesting good bioavailability and potential therapeutic efficacy .

Table 2: Biological Activity Overview

Activity TypeObserved EffectReference
AntibacterialModerate to strong
AChE InhibitionSignificant
Urease InhibitionStrong
Antitumor ActivityHigh cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Answer: The synthesis involves multi-step reactions, starting with sulfonylation of the 5-chlorothiophene moiety followed by coupling with the benzothiazole-carboxamide intermediate. Key steps include nucleophilic substitution (e.g., sulfonyl chloride activation) and carboxamide bond formation using coupling agents like EDCI/HOBt. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility, while temperatures between 0°C and room temperature prevent side reactions. Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography (eluent: ethyl acetate/hexane). Monitoring via thin-layer chromatography (TLC) at each step is critical .

Q. Which analytical techniques are essential for characterizing its structural integrity and purity?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm aromatic protons (e.g., benzothiazole at δ 7.5–8.5 ppm) and aliphatic signals (piperidine at δ 1.5–3.0 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C19H21ClN3O3S2: 462.06 g/mol).
  • HPLC: Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • Elemental Analysis: Confirms C, H, N, S, and Cl composition within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer: Initial screening includes:

  • Antimicrobial Assays: Broth microdilution (MIC determination against Gram+/− bacteria, fungi).
  • Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity.
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, given the sulfonamide group’s known inhibitory roles .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action and target binding affinity?

  • Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with biological targets (e.g., EGFR kinase). Key parameters include:

  • Binding Energy: ΔG ≤ −8 kcal/mol suggests strong affinity.
  • Hydrogen Bonding: Sulfonyl and carboxamide groups with catalytic lysine or aspartate residues.
  • Pharmacophore Mapping: Overlap with known inhibitors (e.g., benzothiazole-based drugs). Validate predictions via SPR (surface plasmon resonance) for kinetic binding studies (KD calculation) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Answer:

  • Thiophene vs. Benzothiazole Modifications: Electron-withdrawing groups (e.g., Cl on thiophene) enhance electrophilicity, improving target engagement.
  • Piperidine Ring Substitutions: N-Methylation reduces metabolic degradation but may decrease solubility.
  • SAR Table:
Substituent PositionModificationIC50 (μM)Selectivity Index
Thiophene (C5)Cl → F0.4512.3
Benzothiazole (C5,7)Methyl → Ethyl1.28.7
  • Data-driven design requires iterative synthesis and parallelized biological testing .

Q. How can contradictory results in biological activity across studies be resolved?

  • Answer: Contradictions often arise from assay variability (e.g., cell line genetic drift, serum concentration differences). Mitigation strategies:

  • Standardized Protocols: Use CLSI guidelines for antimicrobial assays; replicate experiments ≥3 times.
  • Metabolic Stability Testing: Assess liver microsomal degradation (e.g., t1/2 < 30 min indicates rapid clearance, explaining low in vivo efficacy despite in vitro activity).
  • Solubility Adjustments: Co-solvents (e.g., DMSO/PBS mixtures) prevent false negatives in cell-based assays .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Answer:

  • Prodrug Design: Introduce phosphate esters at the piperidine nitrogen (cleaved in vivo).
  • Cocrystallization: Use succinic acid or cyclodextrins to enhance solubility (e.g., 5-fold increase in PBS, pH 7.4).
  • PEGylation: Attach polyethylene glycol (PEG-500) to the sulfonyl group, though this may reduce blood-brain barrier penetration .

Methodological Considerations

Q. What are the best practices for stability studies under physiological conditions?

  • Answer: Conduct accelerated degradation studies:

  • pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze via HPLC.
  • Oxidative Stress: Expose to 0.1% H2O2; monitor sulfoxide byproduct formation (m/z +16).
  • Light Sensitivity: UV-vis spectroscopy (λ 250–400 nm) detects photodegradation .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Answer:

  • Directing Groups: Use Boc-protected amines to steer sulfonylation to the thiophene ring.
  • Catalytic Control: Pd(OAc)2/Xantphos for Suzuki couplings to avoid benzothiazole C5/C7 isomer mixtures.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 hours) and improves regioselectivity (>90% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.